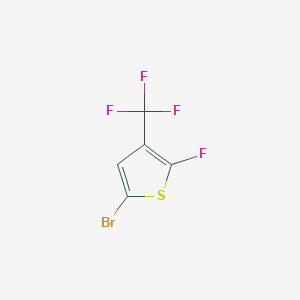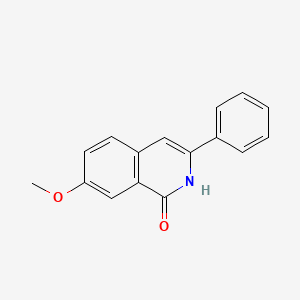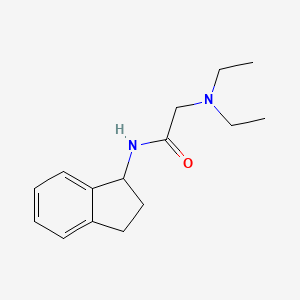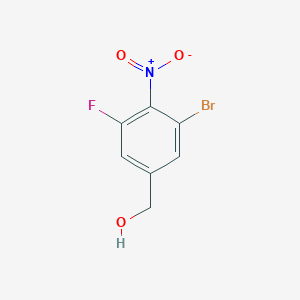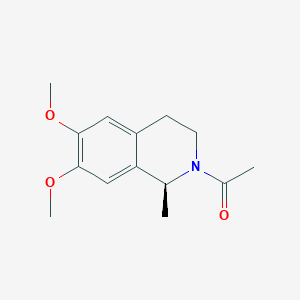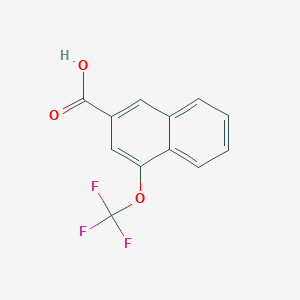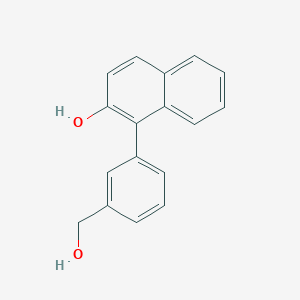![molecular formula C12H12N2O4 B11862993 5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11862993.png)
5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one is a complex organic compound characterized by its unique spirocyclic structure This compound is part of the indoline and pyran families, known for their diverse chemical properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one typically involves a multi-step process. One common method includes the condensation of an indoline derivative with a pyran precursor under controlled conditions. The reaction often requires the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the spiro linkage. The nitro group is introduced through nitration, using reagents like nitric acid or a nitrating mixture.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can introduce carbonyl groups.
Applications De Recherche Scientifique
5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as photochromic compounds and sensors.
Mécanisme D'action
The mechanism by which 5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and spirocyclic groups. These interactions can modulate biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Nitrospiro[1,2-dihydroindole-3,4’-oxane]
- Spiropyrans : Compounds with similar spirocyclic structures but different functional groups.
Uniqueness
5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one is unique due to its combination of a nitro group and a spiro linkage, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H12N2O4 |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
5-nitrospiro[1H-indole-3,4'-oxane]-2-one |
InChI |
InChI=1S/C12H12N2O4/c15-11-12(3-5-18-6-4-12)9-7-8(14(16)17)1-2-10(9)13-11/h1-2,7H,3-6H2,(H,13,15) |
Clé InChI |
GEJIIXKROBLLAR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC12C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



